2-Butyl-2-ethyl-1,3-propanediol-d5
Description
Significance of Isotopic Tracers in Contemporary Research
Isotopic tracers, both stable and radioactive, are indispensable tools in the modern research landscape. khneochem.comfishersci.fi They function by introducing a detectable, isotopically distinct version of a compound into a system to observe its progress and distribution. fishersci.fi The applications for this approach are extensive, spanning medicine, environmental science, physiology, and materials science. khneochem.comsigmaaldrich.comnih.gov For instance, researchers use isotopic labeling to trace the metabolic fate of drugs, understand nutrient uptake in plants, investigate the complex food webs of ecosystems, and elucidate the mechanisms of chemical reactions. khneochem.comnih.govhpc-standards.com
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly advantageous for studies in living systems, including humans, because they are non-radioactive. lgcstandards.com This safety profile allows for long-term studies to track metabolic flux and the turnover of biomolecules like proteins and lipids without the concerns associated with radioactive tracers. lgcstandards.com The ability to trace the precise path and transformation of molecules in complex matrices makes isotopic labeling a cornerstone of contemporary quantitative and mechanistic research. hpc-standards.com
Principles of Deuterium Labeling for Analytical and Mechanistic Studies
Deuterium (²H or D), a stable isotope of hydrogen, is a favored choice for isotopic labeling due to its unique properties. sigmaaldrich.com The replacement of a hydrogen atom (protium) with a deuterium atom results in a molecule that is chemically similar to its unlabeled counterpart but has a greater mass. sigmaaldrich.com This mass difference is the key to its utility and can be easily detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comtcichemicals.com
One of the fundamental principles exploited in deuterium labeling is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the breaking of this bond proceed more slowly for the deuterated compound. This effect is a powerful tool for studying reaction mechanisms, as it can help identify the rate-determining steps of a chemical transformation. scbt.com
In analytical chemistry, deuterium-labeled compounds are critical for quantitative analysis through a method called isotope dilution mass spectrometry. A known quantity of the deuterated compound, serving as an internal standard, is added to a sample. The deuterated standard is chemically identical to the analyte (the substance being measured) and therefore behaves identically during sample preparation and analysis, correcting for any loss of material. humeau.com Because the mass spectrometer can distinguish between the analyte and the heavier, deuterated standard, the ratio of the two signals allows for highly accurate and precise quantification of the analyte in the original sample. amerigoscientific.com
Contextualization of 2-Butyl-2-ethyl-1,3-propanediol-d5 within Deuterated Chemical Standards
2-Butyl-2-ethyl-1,3-propanediol (B52112) is a polyol monomer used industrially in the synthesis of various polymers, including polyester (B1180765) and polyurethane resins. scbt.comeveronlife.com These resins are subsequently used in the manufacturing of products like powder coatings and can coatings for food contact applications. sigmaaldrich.comeveronlife.com Given its industrial prevalence, there is a need for precise analytical methods to quantify its presence in various samples, whether for quality control or to study its migration from packaging into consumer products.
This is the specific context where This compound serves its function as a deuterated chemical standard. As an isotopically labeled analog of the parent compound, it is an ideal internal standard for use in quantitative mass spectrometry-based methods. When analyzing a sample for 2-Butyl-2-ethyl-1,3-propanediol, a researcher would add a precise amount of the d5-labeled version. The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while ensuring it shares nearly identical chemical and physical properties during extraction and analysis. This application of isotope dilution is a classic example of how deuterium labeling provides the accuracy and reliability required for modern analytical chemistry.
Compound Properties
The following table details the key properties of 2-Butyl-2-ethyl-1,3-propanediol and its deuterated isotopologue.
| Property | 2-Butyl-2-ethyl-1,3-propanediol | This compound |
| Synonym | BEPG, 2-Ethyl-2-butyl-1,3-propanediol | 2-Ethyl-2-butyl-1,3-propanediol-d5 |
| CAS Number | 115-84-4 | 1329835-08-3 (Representative) |
| Molecular Formula | C₉H₂₀O₂ | C₉H₁₅D₅O₂ |
| Molecular Weight | 160.25 g/mol | 165.28 g/mol |
| Melting Point | 41-44 °C | Not available |
| Boiling Point | 178 °C @ 50 mmHg | Not available |
Properties
Molecular Formula |
C₉H₁₅D₅O₂ |
|---|---|
Molecular Weight |
165.28 |
Synonyms |
2-Butyl-2-ethylpropanediol-d5; 2-Ethyl-2-butyl-1,3-propanediol-d5; 3,3-Bis(hydroxymethyl)heptane-d5; BEP-d5; BEPD-d5; DMH-d5; NSC 406603-d5; Nexcoat 700-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated 2 Butyl 2 Ethyl 1,3 Propanediol
Overview of Synthetic Routes for 2-Butyl-2-ethyl-1,3-propanediol (B52112) Precursors
The precursor, 2-ethylhexanal (B89479), is typically synthesized through the self-condensation of n-butyraldehyde via an aldol (B89426) reaction, which forms 2-ethyl-2-hexenal. rsc.orggoogle.com This unsaturated aldehyde is then selectively hydrogenated to yield 2-ethylhexanal. google.comuobasrah.edu.iq
The synthesis of the final diol proceeds by reacting 2-ethylhexanal with formaldehyde (B43269) in the presence of a strong base, such as sodium hydroxide (B78521). numberanalytics.com This process involves two key reaction steps:
Aldol Addition: An enolate is formed from 2-ethylhexanal, which then attacks two equivalents of formaldehyde.
Crossed Cannizzaro Reaction: The resulting dialdehyde (B1249045) intermediate, which lacks α-hydrogens, undergoes a crossed Cannizzaro reaction. In this step, one molecule of the intermediate is reduced to the diol, while a molecule of formaldehyde is oxidized to formate. adichemistry.comyoutube.com
This one-pot synthesis is efficient, with the reaction typically conducted in an aqueous medium at temperatures ranging from 40 to 80 °C. numberanalytics.com The use of phase transfer catalysts can enhance the reaction yield. orgsyn.org
Strategies for Site-Specific Deuteration in Diols
Site-specific deuteration is crucial for creating effective internal standards and for mechanistic studies. mnstate.edu Several general strategies can be employed to introduce deuterium (B1214612) atoms at specific positions within a molecule like a diol. sigmaaldrich.com
Deuterium Gas (D2) Catalysis: Heterogeneous catalysis using transition metals like palladium on carbon (Pd/C) can facilitate H-D exchange reactions. By using D2 gas or generating it in situ from D2O and a reducing agent like aluminum, specific protons in a molecule can be replaced with deuterium. guidechem.com The selectivity of this method depends on the catalyst and reaction conditions.
Reduction of Carbonyls and Esters: One of the most common methods for introducing deuterium is through the reduction of functional groups with deuterated reagents. For example, dicarboxylic esters can be reduced to diols using strong reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4), which would place deuterium atoms on the carbons bearing the hydroxyl groups. Similarly, keto-alcohols can be reduced and deuterated. wikipedia.org
Deuterium Exchange: Protons adjacent to carbonyl groups or other activating functionalities can be exchanged for deuterium in the presence of a base and a deuterium source like D2O. mnstate.edu For diols, the hydroxyl protons are readily exchangeable with D2O, but this is often not a stable form of labeling for use in protic solvents.
For a compound like 2-butyl-2-ethyl-1,3-propanediol, the most practical approach for stable, site-specific labeling on an alkyl chain is to build the molecule from a pre-labeled precursor.
Isotopic Labeling Techniques for 2-Butyl-2-ethyl-1,3-propanediol-d5
Synthesizing this compound, where the ethyl group is perdeuterated, requires a strategy that incorporates the deuterated ethyl group early in the synthetic sequence.
Chemical Deuteration Approaches
A plausible synthetic route involves the preparation of a deuterated precursor, 2-(ethyl-d5)-hexanal, followed by the established condensation with formaldehyde.
Step 1: Synthesis of Bromoethane-d5 (B31941) The synthesis begins with a commercially available deuterated starting material. Bromoethane-d5 (CD3CD2Br) is available with high isotopic purity (e.g., 99 atom % D). nih.govgoogle.com This serves as the source of the deuterated ethyl group.
Step 2: Preparation of Ethyl-d5-magnesium bromide (Grignard Reagent) The deuterated Grignard reagent is prepared by reacting bromoethane-d5 with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orggoogle.com This is a standard procedure for Grignard reagent formation. wikipedia.org
Step 3: Synthesis of 2-(Ethyl-d5)-hexan-1-ol The deuterated Grignard reagent is then reacted with an appropriate aldehyde, such as pentanal, to introduce the deuterated ethyl group. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of pentanal. Subsequent acidic workup yields the secondary alcohol, 2-(ethyl-d5)-hexan-1-ol.
Step 4: Oxidation to 2-(Ethyl-d5)-hexanal The resulting deuterated secondary alcohol is oxidized to the corresponding aldehyde, 2-(ethyl-d5)-hexanal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation to avoid over-oxidation to the carboxylic acid.
Step 5: Synthesis of 2-Butyl-2-(ethyl-d5)-1,3-propanediol Finally, the deuterated aldehyde, 2-(ethyl-d5)-hexanal, is subjected to the same reaction conditions as its non-deuterated counterpart. It is reacted with formaldehyde in the presence of a strong base like sodium hydroxide or potassium hydroxide. numberanalytics.comadichemistry.com The reaction proceeds through an aldol addition followed by a crossed Cannizzaro reaction to yield the target molecule, 2-butyl-2-(ethyl-d5)-1,3-propanediol. nih.govwikipedia.org
| Reaction Stage | Reactants | Reagents/Conditions | Product |
| Grignard Formation | Bromoethane-d5, Magnesium | Anhydrous Diethyl Ether | Ethyl-d5-magnesium bromide |
| Grignard Addition | Pentanal, Ethyl-d5-magnesium bromide | 1. Anhydrous Ether 2. H3O+ workup | 2-(Ethyl-d5)-hexan-1-ol |
| Oxidation | 2-(Ethyl-d5)-hexan-1-ol | Pyridinium chlorochromate (PCC) | 2-(Ethyl-d5)-hexanal |
| Diol Formation | 2-(Ethyl-d5)-hexanal, Formaldehyde | NaOH (aq.), Heat | 2-Butyl-2-(ethyl-d5)-1,3-propanediol |
Enzymatic and Biocatalytic Deuteration Pathways
While chemical synthesis offers a robust route, enzymatic and biocatalytic methods are gaining attention for their high selectivity under mild conditions. For a compound class like diols, certain enzymatic pathways could be theoretically considered, although their direct application to this specific substrate may be challenging.
Enzymatic methods for deuteration often rely on hydrogen-deuterium exchange catalyzed by enzymes in D2O. google.com For example, some aminotransferases have been shown to catalyze H/D exchange at specific positions in amino acids.
Purification and Isotopic Enrichment Assessment for Deuterated Standards
The final steps in preparing a deuterated standard are purification and rigorous assessment of its chemical and isotopic purity. rsc.org This ensures its suitability for quantitative applications.
Purification: The crude product from the synthesis is typically a mixture containing the desired deuterated compound, unreacted starting materials, and side products. Purification is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for isolating the target compound to a high degree of chemical purity. Given the properties of the diol, normal-phase or reversed-phase chromatography could be employed.
Isotopic Enrichment and Structural Assessment: Once chemically pure, the compound must be analyzed to confirm its structure and determine the level of deuterium incorporation (isotopic enrichment). A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the number of deuterium atoms incorporated. By comparing the mass spectra of the deuterated and unlabeled standards, the isotopic distribution can be calculated, providing a measure of isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be absent or significantly diminished, confirming the site of deuteration.
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.
¹³C NMR: The carbon NMR spectrum can also be informative, as carbons bonded to deuterium often show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to hydrogen.
The combination of these analytical techniques provides a comprehensive evaluation of the final deuterated standard, ensuring its identity, purity, and isotopic integrity. rsc.org
| Analytical Technique | Purpose | Expected Result for 2-Butyl-2-(ethyl-d5)-1,3-propanediol |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purification | Isolation of a single, pure compound. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula and isotopic purity | Observation of a molecular ion peak corresponding to C9H15D5O2. Calculation of >98% isotopic enrichment. |
| ¹H NMR Spectroscopy | Confirm location of deuteration | Absence of signals for the ethyl group protons. |
| ²H NMR Spectroscopy | Directly detect deuterium | Signals present in the region corresponding to the ethyl group. |
| ¹³C NMR Spectroscopy | Confirm structure and deuteration sites | Splitting of carbon signals for the ethyl group due to C-D coupling. |
Advanced Analytical Methodologies Employing 2 Butyl 2 Ethyl 1,3 Propanediol D5
Role of Stable Isotope Labeled Internal Standards in Quantitative Analysis
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative analysis, especially in complex matrices encountered in pharmaceutical, environmental, and biological research. musechem.comscispace.comnih.gov The fundamental principle behind their use lies in their chemical and physical similarity to the analyte of interest. By introducing a known quantity of the SIL-IS, such as 2-Butyl-2-ethyl-1,3-propanediol-d5, into a sample at an early stage of the analytical workflow, it can effectively compensate for variations that may occur during sample preparation, extraction, and instrumental analysis. musechem.com
The key advantages of using a SIL-IS like this compound include:
Compensation for Sample Loss: Any loss of the target analyte during sample processing steps will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio between the two remains constant and the final calculated concentration of the analyte is accurate. musechem.com
Correction for Matrix Effects: In techniques like mass spectrometry, co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.com Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects. nih.govwaters.com This allows for the correction of these effects by using the ratio of the analyte signal to the internal standard signal.
Improved Precision and Accuracy: By accounting for procedural and instrumental variability, SIL-IS significantly enhances the precision and accuracy of quantitative measurements, which is critical for applications such as pharmacokinetic studies and biomarker quantification. musechem.comchromatographyonline.com
While SIL-IS are highly effective, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to their non-labeled analogs. scispace.comnih.gov Therefore, careful method development and validation are essential to ensure the reliability of the analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The use of this compound as an internal standard in GC-MS analysis significantly improves the reliability of quantitative methods for its non-labeled analog and other diols.
Method Development for this compound as an Internal Standard
The development of a robust GC-MS method using this compound as an internal standard involves several key steps. The primary goal is to achieve good chromatographic separation of the analyte and internal standard from other matrix components and to ensure a linear response over the desired concentration range.
A typical method involves the extraction of the analytes and the internal standard from the sample matrix. oiv.intoiv.intoiv.int For propanediols in aqueous matrices like wine or biological fluids, a "salting-out" assisted liquid-liquid extraction with a solvent like ethyl ether can be employed to efficiently transfer the compounds into the organic phase. oiv.intoiv.intoiv.int The extracts are then concentrated and analyzed by GC-MS. oiv.intoiv.int
The selection of the appropriate GC column is critical for achieving the desired separation. A polar column is often suitable for the analysis of diols. oiv.intoiv.intoiv.int The temperature program of the GC oven is optimized to ensure baseline separation of the peaks of interest and to minimize analysis time.
Optimization of Derivatization Strategies for GC-MS Analysis
Due to their polarity and relatively low volatility, diols like 2-Butyl-2-ethyl-1,3-propanediol (B52112) often require derivatization prior to GC-MS analysis. gcms.cz Derivatization serves to increase the volatility and thermal stability of the analytes, as well as to improve their chromatographic behavior and detection sensitivity. gcms.czresearchgate.net
Common derivatization techniques for compounds with hydroxyl groups include:
Silylation: This is a widely used method where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.czchromforum.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. chromforum.org This process reduces the polarity and increases the volatility of the diol.
Acylation: This involves the reaction of the hydroxyl groups with an acylating agent to form esters. gcms.cz
Alkylation: This technique introduces an alkyl group to the molecule. gcms.cz
Boronate Ester Formation: For 1,2- and 1,3-diols, reaction with a boronic acid, such as phenylboronic acid, can form cyclic boronate esters, which are nonpolar and exhibit good chromatographic properties. chromforum.org
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and reaction time) must be carefully optimized to ensure complete and reproducible derivatization of both the analyte and the internal standard, this compound. chromforum.org
Principles of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) with Deuterated Standards
To enhance the sensitivity and selectivity of GC-MS analysis, specific data acquisition modes like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed. mdpi.comwikipedia.org
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte and the internal standard, rather than scanning the entire mass range. mdpi.comwikipedia.orgscioninstruments.com This significantly increases the dwell time on the selected ions, leading to a much higher signal-to-noise ratio and improved detection limits. mdpi.com For this compound and its non-labeled analog, specific fragment ions that are unique to each compound are chosen for monitoring. The quantification is then based on the ratio of the peak areas of the selected ions for the analyte and the internal standard. nih.gov
Multiple Reaction Monitoring (MRM): MRM, typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity and sensitivity than SIM. nih.govproteomics.com.au In an MRM experiment, a specific precursor ion for the analyte (and internal standard) is selected in the first quadrupole. This precursor ion is then fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. proteomics.com.au This two-stage mass filtering dramatically reduces background noise and chemical interference. researchgate.net The transition from the precursor ion to the product ion is highly specific for a given compound. For this compound, a unique precursor-to-product ion transition would be selected and monitored alongside the corresponding transition for the non-labeled analyte. This technique is particularly valuable for analyzing trace levels of compounds in highly complex matrices. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
LC-MS has become a cornerstone in bioanalytical studies due to its high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (LC-MS/MS). waters.com The use of this compound as an internal standard is crucial for developing robust and reliable LC-MS methods for quantitative analysis.
Development of LC-MS/MS Methods utilizing this compound
The development of an LC-MS/MS method using this compound as an internal standard follows a systematic approach to ensure accurate and precise quantification.
Chromatographic Separation: A suitable liquid chromatography method is first developed to separate the analyte and its deuterated internal standard from matrix components. For polar compounds like propanediols, which are often challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov The choice of column, mobile phase composition (including organic solvent, aqueous component, and additives like formic acid or ammonium (B1175870) formate), and gradient elution profile are optimized to achieve good peak shape, resolution, and retention time.
Mass Spectrometry Detection: The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. nih.govnih.gov This involves the optimization of several parameters for both 2-Butyl-2-ethyl-1,3-propanediol and its d5-labeled internal standard:
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules. Both positive and negative ion modes are evaluated to determine which provides the best signal intensity.
Precursor Ion Selection: The most abundant and stable molecular ion (or an adduct ion) is selected as the precursor ion in the first quadrupole.
Product Ion Selection: The precursor ion is fragmented in the collision cell, and the most intense and specific product ions are selected for monitoring in the third quadrupole. The collision energy is optimized to maximize the intensity of the desired product ions.
The use of this compound as the internal standard allows for the correction of any variability in the LC separation, ionization efficiency, and instrument response, leading to highly accurate and reliable quantitative results. scispace.comnih.gov
Below is a hypothetical data table illustrating the optimized MRM transitions for a quantitative LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Butyl-2-ethyl-1,3-propanediol | [M+H]+ | Specific Fragment 1 | Optimized Value |
| Specific Fragment 2 | Optimized Value | ||
| This compound | [M+H]+ | Specific Fragment 1' | Optimized Value |
| Specific Fragment 2' | Optimized Value |
Ionization Techniques and Fragmentation Patterns for Deuterated Analytes
In mass spectrometry-based analysis, the choice of ionization technique is crucial for achieving optimal sensitivity and generating informative fragmentation patterns. For deuterated analytes like this compound, techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed.
Under EI, the fragmentation of 2-butyl-2-ethyl-1,3-propanediol typically involves the loss of functional groups and cleavage of the carbon backbone. The mass spectrum of the non-deuterated compound shows characteristic peaks that can be compared with its deuterated counterpart. nist.gov The presence of five deuterium (B1214612) atoms in this compound results in a mass shift of 5 daltons for the molecular ion and for fragments retaining the deuterium labels. This distinct mass difference is fundamental for its use as an internal standard, allowing for clear differentiation from the unlabeled analyte. aptochem.com
ESI, a softer ionization technique, is often used in liquid chromatography-mass spectrometry (LC-MS). It typically generates protonated molecules [M+H]+ or adducts with other ions present in the mobile phase. The fragmentation of these precursor ions in tandem mass spectrometry (MS/MS) provides structural information. For this compound, the fragmentation pattern would be expected to mirror that of the unlabeled analyte, but with the corresponding mass shifts in the fragment ions containing the deuterium atoms. This predictable shift is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective and sensitive quantification. researchgate.net
Calibration Curve Establishment and Linearity Assessments with Deuterated Standards
The establishment of a reliable calibration curve is a cornerstone of quantitative analysis. mtoz-biolabs.com When using a deuterated internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. nih.gov This ratiometric approach effectively compensates for variations in sample injection volume, ionization efficiency, and potential matrix effects. clearsynth.com
A typical procedure involves preparing a series of calibration standards with known concentrations of the unlabeled analyte and a constant concentration of this compound. nih.gov The linearity of the calibration curve is then assessed over a defined concentration range. nih.gov A linear response is indicated by a high coefficient of determination (R²) value, typically greater than 0.99, demonstrating a direct proportionality between the concentration and the response ratio. nih.govnih.gov
Table 1: Illustrative Data for Calibration Curve Linearity Assessment
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 15,234 | 150,876 | 0.101 |
| 5.0 | 76,170 | 151,234 | 0.504 |
| 10.0 | 153,450 | 150,998 | 1.016 |
| 50.0 | 759,876 | 151,543 | 5.014 |
| 100.0 | 1,520,123 | 150,765 | 10.083 |
This table presents hypothetical data to illustrate the principle of a calibration curve using an internal standard.
Analytical Method Validation Protocols Incorporating Isotopic Standards
The validation of an analytical method is essential to ensure its reliability for its intended purpose. clearsynth.comnih.gov Incorporating an isotopic standard like this compound into the validation protocol significantly enhances the robustness and credibility of the method. clearsynth.comthermofisher.com Validation encompasses several key parameters.
Evaluation of Recovery and Extraction Efficiency
Recovery experiments are performed to determine the efficiency of the extraction process. researchgate.netnih.gov By adding a known amount of the deuterated internal standard to the sample before extraction, the recovery of the analyte can be accurately assessed. researchgate.net Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it is assumed to behave similarly during the extraction process. aptochem.com
The recovery is calculated by comparing the response of the analyte in an extracted sample to the response of an unextracted standard of the same concentration. researchgate.net The use of the internal standard corrects for any losses that may occur during sample preparation. researchgate.net For instance, if a low recovery is observed, but the ratio of the analyte to the internal standard remains constant, the quantification is still considered accurate. nih.gov
Table 2: Example of Recovery and Extraction Efficiency Data
| Sample ID | Analyte Spiked (ng/mL) | Analyte Measured (ng/mL) | Recovery (%) |
|---|---|---|---|
| QC Low | 5.0 | 4.8 | 96.0 |
| QC Mid | 50.0 | 51.2 | 102.4 |
| QC High | 100.0 | 97.5 | 97.5 |
This table provides illustrative recovery data for quality control (QC) samples at different concentrations.
Precision and Accuracy Determinations in Complex Matrices
Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. clearsynth.com In complex matrices such as plasma or soil, the presence of interfering substances can significantly impact the precision and accuracy of an assay. clearsynth.comresearchgate.net
The use of a deuterated internal standard like this compound is highly effective in mitigating these matrix effects. clearsynth.commyadlm.org By compensating for variations in the sample matrix that can cause ion suppression or enhancement in the mass spectrometer, the internal standard ensures that the quantification remains precise and accurate. thermofisher.commyadlm.org Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is expressed as the percentage of the nominal concentration. researchgate.netresearchgate.net
Table 3: Illustrative Precision and Accuracy Data
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low (5 ng/mL) | 4.5 | 6.2 | 103.1 |
| Medium (50 ng/mL) | 3.1 | 4.8 | 98.9 |
| High (100 ng/mL) | 2.5 | 3.9 | 101.5 |
This table presents typical precision and accuracy results from a method validation study.
Limit of Detection (LOD) and Limit of Quantification (LOQ) for Labeled Analytes
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov
When using a deuterated internal standard, the determination of LOD and LOQ is still based on the response of the unlabeled analyte. nih.govacs.org However, the improved signal-to-noise ratio and reduced variability achieved by using the internal standard can lead to lower and more reliable LOD and LOQ values. thermofisher.com The LOQ is often defined as the lowest point on the calibration curve that meets specific criteria for precision (e.g., RSD < 20%) and accuracy (e.g., within 80-120% of the nominal value). nih.govnih.gov
Applications of 2 Butyl 2 Ethyl 1,3 Propanediol D5 in Quantitative Research Studies
Quantification of 2-Butyl-2-ethyl-1,3-propanediol (B52112) and Related Diols in Diverse Sample Types
The primary application of 2-Butyl-2-ethyl-1,3-propanediol-d5 is as an internal standard for the precise quantification of its non-labeled counterpart, 2-Butyl-2-ethyl-1,3-propanediol (BEPD), and structurally similar diols across various matrices.
Environmental Monitoring and Analysis
In environmental science, deuterated compounds are invaluable for monitoring pollutants. clearsynth.com Regulatory bodies like the U.S. Environmental Protection Agency (USEPA) have promoted the use of Deuterated Monitoring Compounds (DMCs) for assessing method performance in the analysis of environmental samples. nemc.us These standards are ideal because they are not naturally present in the environment and their analytical behavior closely mimics that of the target analytes. nemc.us
Given that propanediols and their derivatives are used in various industrial processes, their potential release into the environment necessitates sensitive monitoring methods. dupont.ca this compound would be employed in isotope dilution mass spectrometry (IDMS) methods to detect and quantify trace levels of BEPD in water and soil samples, ensuring accurate assessment of environmental contamination and adherence to regulatory limits. The use of the d5-labeled standard ensures high accuracy and precision, which is crucial for environmental risk assessment. nemc.us
Food and Beverage Analysis
2-Butyl-2-ethyl-1,3-propanediol is utilized in the synthesis of polyester (B1180765) resins for coatings on food and beverage cans and as a biocidal substance to prevent microbial growth in certain food products. usbio.netnih.gov Consequently, methods are required to quantify its potential migration into foodstuffs to ensure consumer safety and regulatory compliance.
Stable Isotope Dilution Analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying analytes in complex food matrices. nih.govisolife.nl In this context, this compound serves as the ideal internal standard for the quantification of BEPD. For instance, a SIDA method was developed for other dihydroxybenzenes in coffee and beer, achieving low limits of quantification (in the nmol/L range) and excellent recovery rates (97-103%). nih.gov A similar methodology using the d5-labeled standard would provide the necessary precision to analyze BEPD content in canned foods, beverages, and other packaged goods.
Table 1: Performance of a Representative Stable Isotope Dilution Analysis (SIDA) Method for Related Compounds in Food Matrices
| Analyte | Matrix | Quantification Limit (nmol/L) | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Catechol | Coffee Beverage | 24 | 97-103 | nih.gov |
| 4-Methylcatechol | Coffee Beverage | 24 | 97-103 | nih.gov |
| 4-Ethylcatechol | Coffee Beverage | 9 | 97-103 | nih.gov |
| Pyrogallol | Coffee Beverage | 31 | 97-103 | nih.gov |
This table illustrates the typical performance of SIDA methods for quantifying related phenolic compounds in complex beverages. A method using this compound would be expected to achieve similar precision and accuracy.
Industrial and Material Science Research
2-Butyl-2-ethyl-1,3-propanediol is a key monomer in the production of various polymers, including polyester resins, polyurethane resins, and alkyd resins used in powder coatings and paints. dataintelo.comgoogle.comkhneochem.co.jp The concentration and purity of this diol are critical parameters that determine the final properties of the polymer.
In industrial quality control and material science research, this compound is essential for accurately quantifying the unreacted monomer content or the total diol composition within a polymer matrix. By adding a known amount of the d5-labeled standard to an extract of the material, researchers can use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to determine the precise amount of residual BEPD. This ensures product consistency, optimizes reaction conditions, and advances the development of new materials with specific diol content. clearsynth.com
Tracing and Elucidating Metabolic Pathways of Analogs
While direct metabolic studies on this compound are not widely published, its role can be inferred from the extensive use of other deuterated compounds in metabolic research. mdpi.com Deuterium-labeled molecules are powerful, non-radioactive tracers used to follow the metabolic fate of their parent compounds in living systems. researchgate.netnih.gov
Incorporation Studies in Biological Systems
Deuterium (B1214612) Metabolic Imaging (DMI) is a technique that uses deuterated substrates, such as [6,6′-²H₂]glucose or [²H₉]choline, to trace their uptake and conversion into downstream metabolites in real-time within an organism. researchgate.netnih.gov When a deuterated compound is administered, it enters metabolic pathways, and the deuterium label is incorporated into various products. youtube.com These labeled products can then be detected and quantified using magnetic resonance spectroscopy (MRS) or mass spectrometry. nih.gov
Analogously, this compound could be used to investigate the biotransformation of BEPD. If BEPD is metabolized in the body, administering the d5-labeled version would allow researchers to track its absorption, distribution, and identify its metabolic products by searching for the deuterium-labeled signature in biological fluids like urine and plasma. This provides crucial insights into the compound's metabolic pathways without the need for radioactive labels. mdpi.comnih.gov
Table 2: Examples of Deuterated Tracers and Their Application in Metabolic Pathway Studies
| Deuterated Tracer | Metabolic Pathway Studied | Key Metabolites Detected | Reference |
|---|---|---|---|
| [6,6′-²H₂]glucose | Glycolysis, Tricarboxylic Acid (TCA) Cycle | Lactate, Glutamate, Glutamine | researchgate.net |
| Sodium acetate-d3 | Tricarboxylic Acid (TCA) Cycle | Glutamine/Glutamate (Glx) | nih.gov |
| [²H₉]choline | Choline Metabolism | - | researchgate.net |
This table shows established examples of how deuterated compounds are used to trace metabolic fluxes, a principle directly applicable to studying the metabolism of BEPD using its d5-labeled analog.
Isotopic Dilution Mass Spectrometry in Metabolomics
Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample. Isotope dilution mass spectrometry is the gold standard for accurate quantification in metabolomics. nih.govmdpi.com In this approach, a suite of stable isotope-labeled compounds, often deuterated, is added to a sample at the beginning of the workflow. aptochem.com
This compound is perfectly suited for this application as a member of a standard mixture for quantifying related metabolites. If BEPD or its metabolic products are analytes of interest in a metabolomics study (for example, in exposure analysis or toxicology research), the d5-labeled standard ensures their accurate quantification. clearsynth.com This overcomes challenges like ion suppression and matrix effects common in complex biological samples such as plasma, serum, or tissue extracts, leading to reliable and reproducible data. aptochem.comnih.gov The development of such methods, as demonstrated for vitamin D metabolites and oxysterols using their respective deuterated standards, underscores the power of this approach for achieving precise biological measurements. mdpi.comnih.gov
Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects
While the use of deuterated compounds can be instrumental in mechanistic investigations through the study of deuterium kinetic isotope effects (KIE), a review of the current scientific literature does not reveal specific studies that have utilized this compound for this purpose. The deuterium KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom at a bond-breaking position in the transition state is replaced with a deuterium atom. This effect can provide valuable insights into the reaction mechanism.
Should future research explore the metabolic pathways or degradation processes of 2-Butyl-2-ethyl-1,3-propanediol, its deuterated analog, this compound, would be an invaluable tool. For instance, if a C-H bond is broken in the rate-determining step of a metabolic transformation, the reaction would proceed more slowly for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated forms, researchers could elucidate the specific steps involved in the metabolic cascade.
Proficiency Testing and Inter-laboratory Collaborative Studies for Standardized Methods
Proficiency testing and inter-laboratory collaborative studies are essential for ensuring the quality, reliability, and comparability of analytical measurements across different laboratories. In these studies, a homogenous sample is distributed to multiple participating laboratories for analysis. The use of a common, well-characterized internal standard is crucial for achieving accurate and consistent results.
Although no specific proficiency testing schemes or inter-laboratory studies explicitly mentioning the use of this compound are found in the current literature, its properties make it an ideal candidate for such applications. For instance, in a hypothetical inter-laboratory study to validate a method for quantifying 2-Butyl-2-ethyl-1,3-propanediol in a specific matrix, providing all participating laboratories with the same batch of this compound as an internal standard would significantly reduce inter-laboratory variability. This would allow for a more accurate assessment of the analytical method's performance and the proficiency of the participating laboratories.
The use of a deuterated internal standard like this compound in such studies helps to normalize for variations in instrument response and sample preparation efficiency, leading to more robust and comparable data sets. An example of how data from such a study might be presented is shown in the interactive table below.
Table 1: Hypothetical Inter-laboratory Comparison for the Quantification of 2-Butyl-2-ethyl-1,3-propanediol using this compound as an Internal Standard
| Participating Laboratory | Reported Concentration (µg/mL) | Recovery of Internal Standard (%) |
| Lab A | 5.2 | 95 |
| Lab B | 5.1 | 92 |
| Lab C | 5.3 | 98 |
| Lab D | 4.9 | 89 |
| Lab E | 5.2 | 96 |
Perspectives and Future Directions in Deuterated Compound Research
Advancements in Deuterated Standard Synthesis and Availability
The synthesis of deuterated compounds has evolved significantly, moving from complex, low-yield methods to more efficient and selective processes. researchgate.netresearchgate.net These advancements are crucial for increasing the availability of a diverse range of deuterated standards for research. researchgate.net
Historically, the preparation of deuterated molecules involved multi-step syntheses starting from commercially available deuterated precursors. researchgate.net More recent developments include direct hydrogen-deuterium exchange (HIE) reactions, which offer more efficient pathways. researchgate.netresearchgate.net Methodologies such as transition-metal-catalyzed reactions, photocatalysis, and base-assisted cobalt/photoredox dual catalysis have emerged as powerful tools for selective deuterium (B1214612) incorporation. researchgate.net For a compound like 2-Butyl-2-ethyl-1,3-propanediol-d5, these advanced synthetic routes could enable its production with high isotopic purity, a critical factor for its use as an internal standard.
The increasing commercial availability of deuterated reagents and building blocks further facilitates the synthesis of complex deuterated molecules. nih.gov This expanding "deuterated pool" allows for more straightforward and cost-effective production of specifically labeled compounds like this compound. nih.gov
Table 1: Modern Synthetic Methods for Deuteration
| Method | Description | Potential Advantage for this compound Synthesis |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium atoms on a molecule. researchgate.netresearchgate.net | Potentially a more direct and efficient route compared to multi-step synthesis. |
| Reductive Deuteration | Introduction of deuterium atoms during the reduction of a functional group. researchgate.net | Could be employed by reducing a suitable precursor of the propanediol. |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Offers a site-specific method for deuterium incorporation. |
| Visible-light Photocatalysis | Use of light to drive the deuteration reaction. researchgate.net | Provides a mild and selective method for deuteration. |
Emerging Analytical Techniques and their Integration with Deuterated Internal Standards
Deuterated compounds, such as this compound, are invaluable as internal standards in a variety of analytical techniques, most notably mass spectrometry (MS). clearsynth.comaptochem.comscioninstruments.com Their use is critical for achieving the precision and accuracy required in modern quantitative analysis. clearsynth.com
The primary role of a deuterated internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.comscioninstruments.com Because a deuterated standard like this compound is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects. aptochem.comwaters.com However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the target analyte. aptochem.com
Recent advancements in analytical instrumentation, particularly in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have further enhanced the utility of deuterated standards. texilajournal.com Techniques like multiple reaction monitoring (MRM) in MS/MS provide high selectivity and sensitivity for the quantification of analytes, even in complex biological matrices. nih.gov The integration of deuterated standards with advanced techniques like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) has also enabled the quantification of specific organic compounds in environmental samples. nih.gov
While highly effective, it is important to note that in some instances, the chromatographic behavior of a deuterated standard can slightly differ from its non-deuterated analog due to the deuterium isotope effect, which can influence lipophilicity. waters.com Careful method development and validation are therefore essential to ensure accurate quantification. clearsynth.comnih.gov
Expanding the Scope of Isotopic Tracers in Systems Biology and Multi-omics Research
The application of stable isotope tracers has revolutionized the study of biological systems, providing dynamic information about metabolic pathways that cannot be obtained from static measurements of metabolite concentrations alone. nih.govirisotope.comresearchgate.net This field, often referred to as fluxomics, utilizes isotopically labeled compounds to trace the flow of atoms through metabolic networks. nih.govyoutube.com
Deuterated compounds, including deuterated water (D₂O) and specifically labeled molecules, are increasingly used in these studies. irisotope.comyoutube.com By introducing a labeled compound into a biological system and tracking the incorporation of the isotope into various metabolites, researchers can quantify metabolic fluxes and gain a deeper understanding of cellular function in both normal and disease states. nih.govresearchgate.net
The integration of isotope tracing with "omics" technologies, such as metabolomics, proteomics, and lipidomics, offers a powerful systems-level view of biology. irisotope.com For example, tracking the fate of a deuterated precursor can reveal not only the activity of a specific metabolic pathway but also how that pathway is integrated with other cellular processes. irisotope.comyoutube.com
Table 2: Applications of Isotopic Tracers in Multi-omics Research
| Omics Field | Application of Isotopic Tracers |
| Metabolomics | Quantifying metabolic pathway activities (fluxomics). nih.govresearchgate.net |
| Proteomics | Measuring protein synthesis and turnover rates. youtube.com |
| Lipidomics | Tracing the synthesis and metabolism of lipids. irisotope.com |
| Genomics/Transcriptomics | Probing the synthesis of DNA and RNA. youtube.com |
While not yet documented, a deuterated molecule like this compound could potentially be used as a tracer to investigate specific metabolic pathways, depending on its biological interactions and metabolic fate.
Role of this compound in Addressing Novel Research Questions
Although specific research applications for this compound are not yet established in the literature, its utility can be projected based on the known applications of its non-deuterated form and the broader use of deuterated standards. The non-deuterated compound, 2-Butyl-2-ethyl-1,3-propanediol (B52112), is used in the synthesis of polyesters and as a biocidal substance. sigmaaldrich.comsigmaaldrich.com
As a deuterated internal standard, this compound would be instrumental in the accurate quantification of its non-deuterated analog in various matrices. This could be crucial for:
Environmental Monitoring: Quantifying the presence and fate of 2-Butyl-2-ethyl-1,3-propanediol in environmental samples to assess its distribution and persistence.
Industrial Quality Control: Ensuring the precise concentration of 2-Butyl-2-ethyl-1,3-propanediol in commercial products where it is used as a monomer or additive.
Toxicology Studies: Accurately measuring the absorption, distribution, metabolism, and excretion (ADME) of 2-Butyl-2-ethyl-1,3-propanediol in toxicological research.
Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, could be exploited. researchgate.net If 2-Butyl-2-ethyl-1,3-propanediol undergoes metabolic breakdown at a specific C-H bond, replacing it with a C-D bond in the d5-labeled version could slow down its metabolism. This property is increasingly being used in drug discovery to improve the pharmacokinetic profiles of new therapeutic agents. nih.govnih.gov Investigating the metabolic stability of this compound compared to its non-deuterated form could open up new research avenues into its biological activity and potential applications.
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of 2-Butyl-2-ethyl-1,3-propanediol-d5?
- Answer : The molecular formula for the non-deuterated form is C₉H₂₀O₂ (molecular weight 160.25 g/mol), with a branched diol structure featuring butyl and ethyl substituents at the central carbon . For the deuterated variant (-d5), five hydrogen atoms are replaced with deuterium, likely at hydroxyl (-OH) and adjacent methylene (-CH₂-) positions. Key properties include solubility in polar solvents (e.g., ethanol, DMSO) and hygroscopicity, necessitating anhydrous storage . Physicochemical data (melting point, boiling point) are not explicitly reported in the provided evidence, but analogs suggest stability up to 150°C under inert atmospheres .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Adhere to GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental release .
- Storage : Store in airtight containers at 2–8°C to limit degradation and moisture absorption .
Q. How can synthesis routes for the non-deuterated compound inform deuterated analog production?
- Answer : The non-deuterated form is synthesized via condensation reactions using alkyl halides and carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) . To synthesize the -d5 variant:
- Deuterated Reagents : Substitute H₂O with D₂O in hydrolysis steps or use deuterated alkylating agents (e.g., CD₃I).
- Isotopic Exchange : Post-synthesis, employ catalytic deuteration (e.g., Pd/C in D₂O) to replace specific hydrogens .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
Advanced Research Questions
Q. How does deuterium substitution impact the compound’s reactivity in esterification or polymerization reactions?
- Answer : Deuterium’s higher mass reduces vibrational frequencies, potentially altering reaction kinetics (kinetic isotope effects). For example:
- Esterification : Slower proton transfer in acid-catalyzed reactions may require adjusted catalyst concentrations or elevated temperatures.
- Polymerization : Deuterated diols can influence polymer crystallinity and thermal stability, necessitating NMR (¹H/²H) and DSC to characterize isotopic effects .
Q. What strategies resolve contradictions in spectroscopic data from deuterated samples prepared via different synthetic routes?
- Answer : Contradictions may arise from incomplete deuteration or positional isomerism. To address:
- Analytical Triangulation : Combine ¹H NMR (to quantify residual protons), mass spectrometry (to confirm -d5 labeling), and IR (to identify hydroxyl/deuteroxyl groups) .
- Isotopic Mapping : Use 2D NMR (HSQC, HMBC) to pinpoint deuterium positions and rule out side reactions .
- Synthetic Reproducibility : Standardize reaction conditions (solvent purity, temperature gradients) to minimize batch variability .
Q. How to design stability studies for this compound under varying thermal and oxidative conditions?
- Answer :
- Thermal Stability : Perform TGA/DSC under N₂ and O₂ atmospheres (25–300°C) to assess decomposition thresholds and exothermic events .
- Oxidative Resistance : Expose samples to H₂O₂ or UV light, monitoring degradation via HPLC-UV and tracking peroxide formation with iodometric titration .
- Humidity Testing : Use controlled humidity chambers (20–80% RH) to evaluate hygroscopicity and hydrolytic stability over 1–6 months .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
